molecular formula C18H22BNO2 B14851155 N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B14851155
M. Wt: 295.2 g/mol
InChI Key: SXKKDEXCRQUQIP-UHFFFAOYSA-N
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Description

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1801421-24-8) is an organoboron compound with the molecular formula C18H22BNO2 and a molecular weight of 295.18 . This chemical is supplied as a solid and requires specific storage conditions: it should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability . As a protected boronic acid (pinacol ester), this aniline-functionalized reagent serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, pharmaceuticals, and functional materials. The compound's structure, which incorporates both a boronic ester and a secondary aniline group, makes it a valuable precursor for generating functionalized biphenyl derivatives. Handle with care; this compound may cause skin and eye irritation . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H22BNO2

Molecular Weight

295.2 g/mol

IUPAC Name

N-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-12-8-9-13-16(15)20-14-10-6-5-7-11-14/h5-13,20H,1-4H3

InChI Key

SXKKDEXCRQUQIP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydroboration of N-Ethynyl-N-Phenylaniline

Reaction Mechanism and Conditions

The hydroboration of N-ethynyl-N-phenylaniline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) is a direct method to introduce the boronate ester group. This reaction proceeds via anti-Markovnikov addition, forming the trans-configured vinyl boronate (Figure 1). Key parameters include:

  • Solvent : Hexane or toluene.
  • Temperature : Room temperature to 50°C.
  • Yield : 16–24%, limited by competing side reactions.
Representative Procedure:
  • Dissolve N-ethynyl-N-phenylaniline (1.0 equiv) in hexane.
  • Add pinacol borane (1.2 equiv) dropwise under nitrogen.
  • Stir for 12–24 hours at 25°C.
  • Purify via recrystallization (hexane).

Limitations

  • Low yields due to incomplete conversion and byproduct formation.
  • Requires strict anhydrous conditions to prevent boronate hydrolysis.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method utilizes halogenated aniline precursors (e.g., 2-bromoaniline derivatives) and bis(pinacolato)diboron (B$$2$$pin$$2$$) in the presence of a palladium catalyst.

Reaction Conditions:
  • Catalyst : Pd(dppf)Cl$$_2$$ (5 mol%).
  • Base : K$$2$$CO$$3$$ (2.0 equiv).
  • Solvent : Toluene/water (3:1 v/v).
  • Temperature : 80–100°C.
  • Yield : 65–78%.
Optimization Insights:
  • Regioselectivity : Ortho-substitution is favored due to steric and electronic effects of the N-phenyl group.
  • Scalability : Continuous flow reactors improve efficiency in industrial settings.

Direct Borylation of Aniline Derivatives

Transition Metal-Free Approach

A metal-free protocol employs 2-iodoaniline and pinacol borane under radical initiation:

  • Mix 2-iodoaniline (1.0 equiv), pinacol borane (1.5 equiv), and AIBN (5 mol%) in DMF.
  • Heat at 80°C for 6 hours.
  • Isolate via column chromatography (hexane/EtOAc).
  • Yield : 45–52%.

Advantages and Drawbacks

  • Avoids costly palladium catalysts but requires hazardous initiators (AIBN).
  • Lower yields compared to metal-catalyzed methods.

Industrial-Scale Synthesis

Continuous Flow Process

To address batch reaction limitations, a continuous flow system enhances throughput and safety:

  • Feed 2-bromoaniline and B$$2$$pin$$2$$ into a microreactor.
  • Catalyze with Pd/C (1 wt%) at 120°C.
  • Separate products via in-line distillation.
  • Productivity : 2.5 kg/day.
  • Purity : >99% (HPLC).

Comparative Analysis of Methods

Method Yield (%) Catalyst Scalability Cost
Hydroboration 16–24 None Low Low
Suzuki-Miyaura 65–78 Pd(dppf)Cl$$_2$$ High Moderate
Metal-Free Borylation 45–52 AIBN Moderate Low
Continuous Flow 70–75 Pd/C Industrial High (initial)

Key Challenges and Solutions

Boronate Hydrolysis

The pinacol boronate ester is susceptible to hydrolysis in protic solvents. Strategies to mitigate this include:

  • Using anhydrous solvents (toluene, THF).
  • Adding molecular sieves (3Å) to scavenge water.

Purification Difficulties

  • Chromatography : Silica gel (hexane/EtOAc) removes unreacted boronic esters.
  • Crystallization : Hexane/ethyl acetate mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves the conjugation of the nitrogen lone pair with the vacant p orbital of the boron atom. This conjugation leads to a highly polarized π-system, which can interact with various molecular targets. The compound’s electronic properties allow it to participate in electron transfer processes and form stable complexes with other molecules .

Comparison with Similar Compounds

Positional Isomerism

  • N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (): This compound features the boronate ester at the meta-position of the aniline ring. The meta-substitution reduces steric hindrance compared to the ortho-substituted target compound, leading to higher yields (42%) in acetylation reactions. However, electronic effects from the acetamide group may lower its reactivity in cross-coupling reactions .
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The boronate ester at the para-position enhances conjugation with the amino group, increasing electron density. This improves oxidative stability but may reduce electrophilicity in Suzuki reactions compared to the ortho-substituted analogue .

N-Substituent Variations

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The dimethylamino group at the para-position provides strong electron-donating effects, enhancing solubility in polar solvents (e.g., DMF or THF) and accelerating Pd-catalyzed coupling reactions (yields: 32–54% for halogenated precursors) .
  • N-Benzyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (): The bulky benzyl group introduces steric hindrance, reducing reaction rates in cross-coupling but improving selectivity in multi-step syntheses .

Cross-Coupling Efficiency

Compound Name Substituent Position Reaction Yield (%) Key Application Reference
N-Phenyl-2-(dioxaborolan-2-yl)aniline Ortho 32–54* Biaryl drug intermediates
4-(Dioxaborolan-2-yl)aniline Para 66–96† Fluorescent probes
N,N-Diethyl-4-(dioxaborolan-2-yl)aniline Para 86–91‡ OLED materials

*Yields vary with halogenated precursors (Cl vs. Br). †Higher yields due to reduced steric effects. ‡Enhanced electron donation improves catalytic turnover.

Photophysical Properties

Compounds like (E)-DSTBPin and (E)-MSTBPin () incorporate boronate esters with electron-donating (e.g., methoxy) or withdrawing (e.g., cyano) groups. These modifications tune fluorescence quantum yields (Φ = 0.15–0.45) and Stokes shifts (Δλ = 50–120 nm), critical for hydrogen peroxide sensing . In contrast, the target compound’s ortho-substitution may limit conjugation, reducing its utility in optoelectronics.

Stability and Handling

  • Hydrolytic Stability : The pinacol boronate ester in N-Phenyl-2-(dioxaborolan-2-yl)aniline is less prone to hydrolysis than arylboronic acids, ensuring stability in protic solvents (e.g., aqueous THF) .
  • Thermal Decomposition : Differential scanning calorimetry (DSC) data for similar compounds (e.g., ) indicate decomposition temperatures >200°C, suitable for high-temperature reactions .

Q & A

[Basic] What are the optimal synthetic routes for preparing N-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can purity be ensured?

The compound is synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) using halogenated aniline precursors (e.g., 2-bromoaniline derivatives) and pinacolborane. Key steps include:

  • Catalyst system : Pd(dppf)Cl₂ (5 mol%) in dioxane/water (3:1) at 55–80°C for 12–24 hours .
  • Purification : Silica gel chromatography (ethyl acetate/hexane eluent) removes unreacted boronic esters .
  • Purity validation : ¹H NMR (δ 1.3 ppm for pinacol methyl groups; aromatic protons at δ 6.8–7.6 ppm) and HPLC (>98% purity) .

[Basic] What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key characterization tools include:

  • NMR spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.6 ppm) and pinacol methyl groups (δ 1.3 ppm). ¹³C NMR identifies boron-bound carbons (δ 82–85 ppm) .
  • X-ray crystallography : Resolves boronate ester geometry (B–O bond lengths ~1.36 Å; C–B–C angles ~120°) .
  • Mass spectrometry (DART) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 286.1) confirm molecular weight .

[Advanced] How does the electronic nature of the N-phenyl group influence regioselectivity in subsequent cross-coupling reactions?

The electron-donating N-phenyl group directs meta-selective C–H borylation in Pd-catalyzed reactions. Mechanistic studies show:

  • Electronic effects : The aniline nitrogen stabilizes transition states via resonance, favoring meta-borylation over para (ΔΔG‡ ≈ 3 kcal/mol) .
  • Directing groups : Acetamide derivatives (e.g., N-acetylated analogs) enhance meta-selectivity (up to 90%) by coordinating Pd catalysts .
  • Experimental validation : ¹H NMR and X-ray data confirm meta-substituted products in Suzuki couplings .

[Advanced] What strategies mitigate competing side reactions (e.g., diacetylation) during functionalization of the aniline moiety?

To suppress diacetylation :

  • Stoichiometry control : Use acetyl chloride in substoichiometric amounts (1:1 ratio with amine) .
  • Temperature modulation : Conduct reactions at 0°C to slow down overacetylation .
  • Chromatographic separation : Isolate monoacetylated products using Et₂O elution (yield: 42% vs. 8% diacetylated byproduct) .

[Advanced] How can conflicting reports on Suzuki-Miyaura coupling yields (32–65%) be reconciled?

Yield discrepancies arise from:

  • Substrate reactivity : Bromides (e.g., 2-bromoaniline) yield 65% vs. chlorides (32%) due to better leaving-group ability .
  • Catalyst optimization : Higher Pd(dppf)Cl₂ loading (10 mol%) improves turnover in sterically hindered substrates .
  • Solvent effects : Dioxane/water mixtures enhance boronate solubility, reducing side-product formation .

[Basic] What are the storage and handling protocols to prevent decomposition?

  • Storage : Under inert gas (N₂/Ar) at 2–8°C to inhibit boronate hydrolysis .
  • Handling : Use anhydrous conditions (glovebox) and monitor stability via TLC .
  • Decomposition signs : ¹H NMR peak broadening at δ 1.3 ppm indicates pinacol ester degradation .

[Advanced] How does this compound serve as a building block in photoactive materials?

  • Conjugated polymers : Suzuki coupling integrates the boronate into π-conjugated backbones, achieving hole mobility up to 0.1 cm²/V·s in OLEDs .
  • Electronic properties : The electron-rich aniline moiety enhances charge transport, yielding external quantum efficiency (EQE) of 12% in optoelectronic devices .
  • Spectroscopic analysis : UV-Vis (λₐᵦₛ ~350 nm) and cyclic voltammetry (HOMO ≈ -5.2 eV) confirm optoelectronic suitability .

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